molecular formula C36H60O8 B12456527 2-{[7,11-dihydroxy-3a,3b,6,6,9a-pentamethyl-1-(6-methylhepta-2,5-dien-2-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol

2-{[7,11-dihydroxy-3a,3b,6,6,9a-pentamethyl-1-(6-methylhepta-2,5-dien-2-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B12456527
M. Wt: 620.9 g/mol
InChI Key: OZTXYFOXQFKYRP-UHFFFAOYSA-N
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Description

The compound “2-{[7,11-dihydroxy-3a,3b,6,6,9a-pentamethyl-1-(6-methylhepta-2,5-dien-2-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex organic molecule characterized by multiple hydroxyl groups, a cyclopenta[a]phenanthrene core, and a substituted oxane ring. Compounds of this nature often exhibit significant biological activity and are of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex molecules typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, the introduction of hydroxyl groups, and the attachment of the oxane ring. Common synthetic routes may include:

    Cyclization reactions: to form the core structure.

    Hydroxylation reactions: to introduce hydroxyl groups.

    Glycosylation reactions: to attach the oxane ring.

Industrial Production Methods

Industrial production of such compounds may involve:

    Fermentation processes: using genetically engineered microorganisms.

    Chemical synthesis: using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Alcohols.

    Substitution products: Halogenated derivatives, substituted oxanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Use in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved may include:

    Enzyme inhibition: Binding to the active site of enzymes and preventing substrate binding.

    Receptor modulation: Interacting with cell surface receptors to alter cellular signaling.

    DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: Similar cyclopenta[a]phenanthrene core but lacks the oxane ring and multiple hydroxyl groups.

    Steroids: Share the cyclopenta[a]phenanthrene core but differ in functional groups and side chains.

    Glycosides: Contain sugar moieties attached to various aglycones, similar to the oxane ring in the compound.

Uniqueness

The compound’s unique combination of a cyclopenta[a]phenanthrene core, multiple hydroxyl groups, and a substituted oxane ring distinguishes it from other similar compounds, potentially leading to unique biological activities and applications.

Properties

Molecular Formula

C36H60O8

Molecular Weight

620.9 g/mol

IUPAC Name

2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C36H60O8/c1-19(2)10-9-11-20(3)21-12-15-35(7)27(21)22(38)16-25-34(6)14-13-26(39)33(4,5)31(34)23(17-36(25,35)8)43-32-30(42)29(41)28(40)24(18-37)44-32/h10-11,21-32,37-42H,9,12-18H2,1-8H3

InChI Key

OZTXYFOXQFKYRP-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C

Origin of Product

United States

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